N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5OS and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Molecular Formula : C19H25ClFN5OS
- Molecular Weight : 426.0 g/mol
- CAS Number : 1185047-77-1
Anticancer Activity
Research has indicated that benzothiazole derivatives, which include this compound, exhibit promising anticancer properties. The mechanism often involves the activation of procaspase-3, leading to apoptosis in cancer cells. A study evaluated various benzothiazole derivatives for their ability to activate caspase-3 in different cancer cell lines, highlighting the importance of structural features in determining biological activity.
Table 1: Caspase-3 Activation Activity of Selected Compounds
Compound | Caspase-3 Activation (%) |
---|---|
PAC-1 | 100 ± 4 |
8b | 68 ± 4 |
8c | 104 ± 12 |
8j | 99 ± 10 |
8k | 114 ± 10 |
The results indicate that compounds similar to this compound can significantly activate caspase-3, suggesting their potential as anticancer agents .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that the presence of specific functional groups is crucial for the anticancer efficacy of benzothiazole derivatives. The diethylaminoethyl and fluorobenzo[d]thiazole moieties are believed to enhance solubility and receptor binding affinity, which are critical for therapeutic effectiveness .
Study on Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of benzothiazole derivatives, this compound was tested against various cancer cell lines (U937 and MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers correlating with caspase activation.
Table 2: Apoptosis Induction in Cancer Cell Lines
Cell Line | Compound Tested | Apoptosis Induction (%) |
---|---|---|
U937 | Test Compound | Significant (p < 0.01) |
MCF-7 | Test Compound | Moderate (p < 0.05) |
The findings suggest that this compound could be a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)22-23(15)4)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGWBQOTXCOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NN3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.